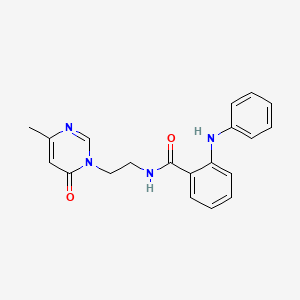

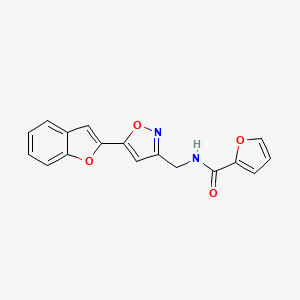

1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

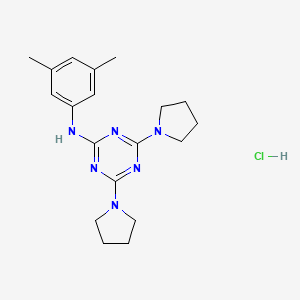

The compound 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea is a urea derivative that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the synthesis, structure, and potential applications of similar urea derivatives. The first paper discusses the synthesis of 1-(dihydroxypropyl)-5-substituted uracils, which are related to the target compound in that they both contain a dihydroxypropyl group and a urea moiety . The second paper describes the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which share the aryl and urea components with the target compound . These papers may offer indirect information relevant to the synthesis and properties of 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea.

Synthesis Analysis

The synthesis of related compounds involves the reaction of substituted uracil derivatives with aminopropanediols under mild conditions . This suggests that a similar approach could potentially be used for synthesizing 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea, by reacting a suitable phenylpropyl derivative with an m-tolyl isocyanate. The synthesis of 1-aryl-3-(2-chloroethyl) ureas described in the second paper involves the use of 4-phenylbutyric acid and alkylanilines , indicating that aryl groups can be introduced into the urea structure through the use of appropriate starting materials and reagents.

Molecular Structure Analysis

While the molecular structure of 1-(2-Hydroxy-3-phenylpropyl)-3-(m-tolyl)urea is not directly analyzed in the provided papers, the structure of urea derivatives typically includes hydrogen bonding due to the presence of the urea moiety. The phenyl and m-tolyl groups would contribute to the compound's hydrophobic character and could affect its overall conformation and interactions with biological molecules.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound. However, the synthesis of 1-(dihydroxypropyl)-5-substituted uracils and 1-aryl-3-(2-chloroethyl) ureas suggests that urea derivatives can participate in various chemical reactions, including those involving their amino and hydroxyl groups. These functional groups could be sites for further chemical modifications or could play a role in the compound's biological activity.

Physical and Chemical Properties Analysis

properties

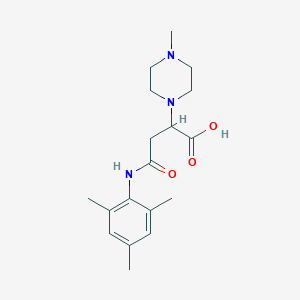

IUPAC Name |

1-(2-hydroxy-3-phenylpropyl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-13-6-5-9-15(10-13)19-17(21)18-12-16(20)11-14-7-3-2-4-8-14/h2-10,16,20H,11-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPICGLRNJODIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC(CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)

![N-cyano-3-ethyl-N-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)methyl]aniline](/img/structure/B3005271.png)

![N-(2,4-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3005273.png)

![2-Chloro-N-[1-(3,5-dichlorophenyl)propyl]-N-methylacetamide](/img/structure/B3005278.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B3005281.png)